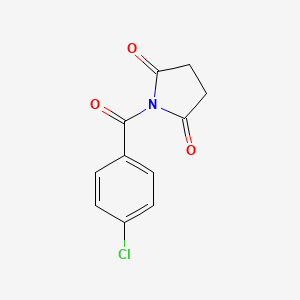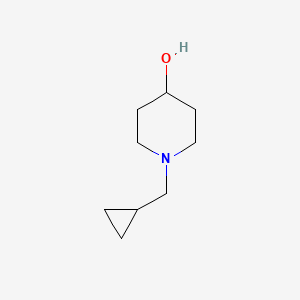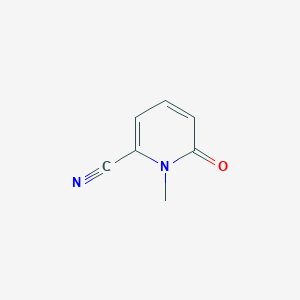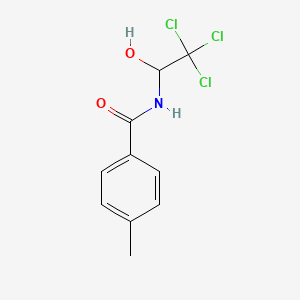
Benzenamine, N-((2-chloro-3-((phenylamino)methylene)-1-cyclopenten-1-yl)methylene)-, monohydrochloride
Overview
Description
“Benzenamine, N-((2-chloro-3-((phenylamino)methylene)-1-cyclopenten-1-yl)methylene)-, monohydrochloride” is a chemical compound with the molecular formula C20H20Cl2N2 . It is also known by other names such as N-((3-(anilinomethylene)-2-chloro-1-cyclo-hexen-1-yl)methylene]aniline monohydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases . The exact structure might be confidential or not provided .Physical And Chemical Properties Analysis
This compound has a molar mass of 359.29 g/mol . It has a melting point of 224°C (dec.)(lit.), boiling point of 473.9°C at 760 mmHg, and a flash point of 240.4°C . Its vapor pressure is 2.24E-09mmHg at 25°C .Scientific Research Applications
Corrosion Inhibition
Schiff bases derived from benzenamines have been studied for their corrosion inhibitory effects. A study detailed the synthesis of Schiff bases and their application as corrosion inhibitors for mild steel in acidic media. The compounds formed protective films on the steel surface, demonstrating their potential as effective corrosion inhibitors (Murmu, Saha, Murmu, & Banerjee, 2019).
Anticonvulsant Activity
Research on heterocyclic Schiff bases highlighted their potential as anticonvulsant agents. Novel Schiff bases synthesized through condensation reactions exhibited significant seizures protection, suggesting their utility in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Anticancer Properties
A study on methine cyanine dyes incorporating pyridine rings, including compounds structurally related to benzenamine derivatives, found some compounds to exhibit potent anticancer activities against human cervix and breast carcinoma cell lines. This highlights the potential of such compounds in cancer treatment (Fadda & El-Mekawy, 2015).
Alzheimer's Disease Treatment
3-Aryl-1-phenyl-1H-pyrazole derivatives, which include benzenamine components, have been synthesized and evaluated as inhibitors of acetylcholinesterase and monoamine oxidase. This suggests their potential application in treating Alzheimer's disease by targeting key enzymes involved in the disease's pathogenesis (Kumar, Jain, Parle, Jain, & Kumar, 2013).
properties
IUPAC Name |
N-[(E)-[2-chloro-3-(phenyliminomethyl)cyclopent-2-en-1-ylidene]methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2.ClH/c20-19-15(13-21-17-7-3-1-4-8-17)11-12-16(19)14-22-18-9-5-2-6-10-18;/h1-10,13-14,21H,11-12H2;1H/b15-13+,22-14?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARWFRQHGZWONA-SPMXMNFQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1=CNC2=CC=CC=C2)Cl)C=NC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=C(/C1=C/NC2=CC=CC=C2)Cl)C=NC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N-((2-chloro-3-((phenylamino)methylene)-1-cyclopenten-1-yl)methylene)-, monohydrochloride | |
CAS RN |
63856-99-5 | |
| Record name | Benzenamine, N-((2-chloro-3-((phenylamino)methylene)-1-cyclopenten-1-yl)methylene)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063856995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-[[2-chloro-3-[(phenylamino)methylene]-1-cyclopenten-1-yl]methylene]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Chloro-1-phenyliminomethyl-1-cyclopentene-3-ylidene)methyl aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3055227.png)


![2-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3055235.png)






